molecular formula C27H26N4O7 B12484843 Methyl 3-{[(4-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-{[(4-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12484843
M. Wt: 518.5 g/mol
InChI Key: YUJCIAPVVVWNAL-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate core substituted with a nitrophenoxyacetyl group, an amide linkage, and a piperazine ring bearing a phenylcarbonyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(4-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multiple steps, starting from commercially available starting materials. One possible synthetic route includes:

    Esterification: Conversion of 4-nitrophenol to 4-nitrophenoxyacetic acid methyl ester.

    Amidation: Reaction of the ester with an amine to form the amide linkage.

    Coupling: Introduction of the piperazine ring through a coupling reaction with a phenylcarbonyl chloride derivative.

    Final Assembly: Coupling the intermediate with a benzoate derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Reduction of the nitro group: Produces an amine derivative.

    Hydrolysis of the ester: Produces the corresponding carboxylic acid.

    Substitution reactions: Introduce various substituents onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving amide and ester linkages.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-{[(4-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate would depend on its specific application. In a biological context, it could interact with enzymes or receptors through its amide and ester functionalities, potentially inhibiting or modulating their activity. The piperazine ring may also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[(4-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate: shares structural similarities with other aromatic amides and esters, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C27H26N4O7

Molecular Weight

518.5 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-nitrophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C27H26N4O7/c1-37-27(34)20-7-12-24(29-13-15-30(16-14-29)26(33)19-5-3-2-4-6-19)23(17-20)28-25(32)18-38-22-10-8-21(9-11-22)31(35)36/h2-12,17H,13-16,18H2,1H3,(H,28,32)

InChI Key

YUJCIAPVVVWNAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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